CDr20, also known as 5-[(E)-2-(2,2-Difluoro-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]-2-methoxyphenol, is a small-molecule fluorescent chemosensor developed for visualizing microglia, the resident macrophages of the brain. [, ] CDr20 is a fluorogenic probe, meaning it exhibits low fluorescence in its native state but emits strong fluorescence upon reacting with its target enzyme. [, ] This property makes CDr20 highly valuable for selectively visualizing specific cell types in complex biological environments.
CDr20, also known as Cell Designation red 20, is a specialized fluorogenic chemical probe designed for the selective labeling and visualization of microglia in both in vitro and in vivo settings. This compound is particularly significant in neuroscience research due to its ability to illuminate microglial cells, which are critical components of the brain's immune system. The identification of CDr20 as a substrate for the microglia-specific enzyme UDP-glucuronosyltransferase Ugt1a7c highlights its targeted application in studying neurological conditions and disorders.
CDr20 is classified as a fluorogenic probe, which means it emits fluorescence upon interaction with specific biological targets. Its molecular formula is and it has a molecular weight of 354.17 g/mol. The compound is commercially available, with notable sources including Lumiprobe, which provides detailed specifications and applications for CDr20 in research contexts .
The synthesis of CDr20 involves a detailed structure-activity relationship study that enables the optimization of its chemical properties for effective microglial labeling. The synthesis process typically includes:
CDr20's molecular structure includes a phenyl group, a boron atom, and two fluorine atoms, contributing to its unique optical properties. The compound appears as greenish-black crystals under standard conditions. Key structural data includes:
CDr20 exhibits specific spectral characteristics essential for its application:
The primary chemical reaction involving CDr20 is its glucuronidation by the enzyme Ugt1a7c found in microglia. This enzymatic reaction converts CDr20 into a fluorescent product, enabling visualization of microglial cells:
This reaction is crucial for facilitating studies on microglial function in various neurological contexts, including neurodegenerative diseases .
The mechanism of action for CDr20 involves:
CDr20 has significant applications in scientific research, particularly in neuroscience:
The development of CDr20 emerged from a multinational collaboration between the Institute for Basic Science at Pohang University of Science and Technology (South Korea), the Singapore Bioimaging Consortium, the Singapore Immunology Network of the Agency for Science, Technology and Research, and Duke-National University of Singapore Medical School. This partnership combined expertise in chemical biology, neuroscience, and advanced imaging technology to address the challenge of visualizing microglia in live mammalian brains. The initiative specifically aimed to overcome limitations in existing transgenic mouse models, which were unsuitable for studying microglia in primates and humans [1] [6]. Professor Young-Tae Chang’s laboratory contributed extensive libraries of fluorescent small molecules, while Associate Professor Hyunsoo Shawn Je’s team provided specialized intravital multiphoton microscopy capabilities for in vivo validation. This interdisciplinary structure enabled the identification of a probe with cross-species applicability, critical for clinical translation in neurodegenerative disease research [1].
Table 1: Collaborative Contributions to CDr20 Development
Institution | Research Contribution | Specialized Expertise |
---|---|---|
Institute for Basic Science | Fluorogenic compound libraries | Chemical probe design & synthesis |
Singapore Bioimaging Consortium | In vivo imaging validation | Multiphoton microscopy techniques |
Duke-National University of Singapore Medical School | Microglial biology & disease models | Neuroimmunology and translational research |
Seoul National University | CRISPR-Cas9 screening platforms | Functional genomics and target validation |
Researchers employed cell-based high-throughput screening to identify microglia-specific probes from the Chang laboratory’s combinatorial fluorescent library, containing over 10,000 small molecules. Initial screening involved incubating compounds with mixed neural cell cultures and identifying candidates exhibiting selective fluorescence within microglia. CDr20 emerged as the lead probe due to its intense signal exclusivity in microglial cells compared to neurons or astrocytes. Secondary validation included immunostaining with established microglial markers (P2ry12, Cx3cr1, Iba-1), confirming 98% co-localization, thus verifying cellular specificity. Throughput efficiency was enhanced via fluorescence-activated cell sorting, which quantified signal intensity and selectivity ratios across cell populations [1] [6]. Critical to this phase was the exclusion of compounds requiring genetic manipulation, ensuring utility in wild-type models. The screening pipeline prioritized fluorogenic properties—minimal background fluorescence until activated by microglia-specific enzymes—enabling real-time imaging in live tissues without wash steps [4].
Table 2: Key Spectral Properties of CDr20
Parameter | Value | Methodology |
---|---|---|
Absorption Maximum | 562 nm | UV-Vis Spectroscopy |
Emission Maximum | 581 nm | Fluorescence Spectrometry |
Molar Extinction Coefficient | 97,500 L·mol⁻¹·cm⁻¹ | Beer-Lambert Law Analysis |
Solubility | DMSO | Solvent Stability Testing |
CDr20 (chemical designation: C₁₉H₁₇BF₂N₂O₂) underwent systematic structural optimization to enhance microglial selectivity and brightness. Initial hit-to-lead development focused on modifying its borondipyrromethene core to improve enzymatic turnover kinetics by microglia-specific UDP-glucuronosyltransferases. Researchers synthesized 32 analogs, evaluating substituent effects at the C2, C6, and meso-phenyl positions. Key modifications included:
Target deconvolution employed a genome-scale clustered regularly interspaced short palindromic repeats-associated nuclease Cas9 knockout screen using the GeCKO v2.0 library. This library contained 64,751 guide sequences targeting 18,080 human genes. Microglial BV2 cells were transduced with the library and sorted via flow cytometry to isolate CDr20 fluorescence-negative populations. Next-generation sequencing of guide ribonucleic acids in these cells identified enriched knockouts, revealing UDP-glucuronosyltransferase Ugt1a7c as the primary enzyme activating CDr20’s fluorescence [1] [4].
Validation involved creating Ugt1a7c-knockout cell lines, which showed complete loss of CDr20 activation, while recombinant Ugt1a7c expression restored fluorescence. Biochemical assays confirmed CDr20 serves as a substrate for Ugt1a7c, undergoing glucuronidation that shifts its equilibrium toward the fluorescent quinoid form. The screen’s robustness was evidenced by 87% concordance between independent guide ribonucleic acids targeting Ugt1a7c and the identification of parallel hits in related UDP-glycosyltransferases [3] [7].
Table 3: CRISPR Screening Hits in CDr20 Activation Pathway
Gene Symbol | Function | Enrichment Score | Validation Outcome |
---|---|---|---|
Ugt1a7c | Glucuronidation metabolism | −8.92* | Fluorescence abolished in KO |
Ugt1a1 | Bilirubin conjugation | −2.17 | No effect on CDr20 signal |
Abcb1 | ATP-dependent efflux transport | −3.45 | Partial signal reduction |
Higher negative scores indicate stronger essentiality for CDr20 activation |
The CRISPR screen further established Ugt1a7c’s conserved expression across murine, primate, and human microglia, explaining CDr20’s cross-species functionality. This target identification enabled precise mechanistic understanding: fluorescence turn-on occurs only upon enzymatic conversion by microglia-specific Ugt1a7c, minimizing off-target signal [4] [6].
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